4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with methyl-substituted imidazole precursors. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the reagents and conditions used but often include various substituted imidazo[4,5-d]pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity
Wirkmechanismus
The mechanism by which 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-d]pyridazine: Lacks the hydrazinyl and methyl groups, which may affect its reactivity and biological activity.
1-Methyl-1H-imidazo[4,5-d]pyridazine: Similar structure but without the hydrazinyl group, leading to different chemical properties and applications.
4-Hydrazinyl-1H-imidazo[4,5-d]pyridazine: Lacks the methyl group, which may influence its solubility and interaction with biological targets
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H8N6 |
---|---|
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
(1-methylimidazo[4,5-d]pyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C6H8N6/c1-12-3-8-5-4(12)2-9-11-6(5)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChI-Schlüssel |
KZUXUKGYERYHFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C(N=NC=C21)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.